molecular formula C8H5BrN2O B6253017 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1190317-92-0

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B6253017
CAS RN: 1190317-92-0
M. Wt: 225
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is similar to the one you’re asking about . It has a molecular weight of 225.04 and its IUPAC name is 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of a similar compound, “1H-Pyrrolo[2,3-b]pyridine”, is available . It has a molecular weight of 118.1359 .


Chemical Reactions Analysis

There’s a study on the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .


Physical And Chemical Properties Analysis

The compound “3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” has a molecular weight of 222.04 . It’s a solid at room temperature and should be stored in a freezer .

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has found many applications in scientific research. It has been used as a precursor for the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-b]pyridine-5-carboxamides, pyrrolo[2,3-b]pyridine-5-carboxylic acids, and pyrrolo[2,3-b]pyridine-5-sulfonamides. These compounds have been used in the synthesis of various biologically active compounds, such as antimicrobial agents, antifungal agents, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of novel fluorescent probes for imaging and detecting biomolecules.

Mechanism of Action

Target of Action

The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .

Biochemical Pathways

The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . By inhibiting FGFRs, the compound disrupts the activation of downstream signaling, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air and light might affect the compound’s stability and, consequently, its efficacy.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in lab experiments is that it is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. It is also relatively easy to synthesize and can be purified using column chromatography. However, this compound is a hazardous compound and should be handled with care.

Future Directions

Future research on 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde could focus on developing more efficient and cost-effective methods for synthesizing the compound. In addition, more research could be done to investigate the biochemical and physiological effects of this compound and its derivatives. Finally, further research could be done to explore the potential applications of this compound in drug design and development.

Synthesis Methods

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be synthesized by the condensation of pyrrolo[2,3-b]pyridine-5-carbaldehyde with bromine in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The product is then purified by column chromatography.

Safety and Hazards

The compound “3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” has a GHS07 signal word of “Warning” and hazard statements H302 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves the bromination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde followed by oxidation to form the desired product.", "Starting Materials": [ "1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess bromine.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in acetic acid and add hydrogen peroxide dropwise while stirring at room temperature until the reaction is complete.", "Step 7: Extract the product with ethyl acetate and wash with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product." ] }

CAS RN

1190317-92-0

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.